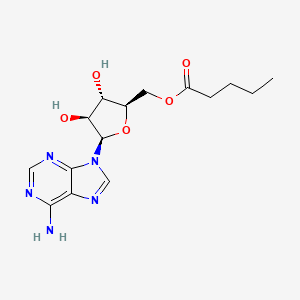
((2R,3S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vidarabine 5’-valerate is a derivative of vidarabine, an antiviral compound. Vidarabine 5’-valerate is a prodrug of vidarabine, designed to enhance its delivery and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vidarabine 5’-valerate involves the esterification of vidarabine with valeric acid. This process typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of vidarabine 5’-valerate can be achieved through a multi-enzymatic cascade reaction. This method involves the use of immobilized enzymes to catalyze the sequential phosphorylation and esterification of vidarabine . This approach offers high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Vidarabine 5’-valerate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release vidarabine and valeric acid.
Oxidation and Reduction: These reactions can modify the functional groups on the vidarabine molecule, potentially altering its antiviral activity.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of different analogs.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Vidarabine: The primary product formed from the hydrolysis of vidarabine 5’-valerate.
Valeric Acid: A byproduct of the hydrolysis reaction.
Various Analogs: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Vidarabine 5’-valerate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its ability to enhance the delivery of vidarabine to target cells.
Medicine: Explored for its potential to treat viral infections more effectively than vidarabine alone.
Industry: Utilized in the development of antiviral formulations and drug delivery systems
Wirkmechanismus
Vidarabine 5’-valerate acts as a prodrug, which means it is converted into its active form, vidarabine, within the body. Vidarabine interferes with the synthesis of viral DNA by inhibiting viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vidarabine: The parent compound of vidarabine 5’-valerate, used to treat viral infections.
Cytarabine: Another nucleoside analog with antiviral and anticancer properties.
Acyclovir: A widely used antiviral drug that also targets viral DNA polymerase.
Uniqueness
Vidarabine 5’-valerate is unique in its ability to enhance the delivery and efficacy of vidarabine. The esterification with valeric acid improves its lipophilicity, allowing for better penetration into target cells and tissues . This makes it a promising candidate for the development of more effective antiviral therapies.
Eigenschaften
CAS-Nummer |
65926-31-0 |
|---|---|
Molekularformel |
C15H21N5O5 |
Molekulargewicht |
351.36 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pentanoate |
InChI |
InChI=1S/C15H21N5O5/c1-2-3-4-9(21)24-5-8-11(22)12(23)15(25-8)20-7-19-10-13(16)17-6-18-14(10)20/h6-8,11-12,15,22-23H,2-5H2,1H3,(H2,16,17,18)/t8-,11-,12+,15-/m1/s1 |
InChI-Schlüssel |
UTXZRKUAJPWZOZ-UPSWMWPXSA-N |
SMILES |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomerische SMILES |
CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyme |
ARA-A-5'-valerate arabinofuranosyladenine 5'-valerate vidarabine 5'-valerate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















